Metoclopramide-d3

Descripción general

Descripción

Metoclopramida-d3 es una forma deuterada de metoclopramida, que es un medicamento utilizado principalmente para tratar las náuseas y los vómitos, así como para facilitar el vaciado gástrico en pacientes con vaciado estomacal retardado. La forma deuterada, Metoclopramida-d3, se utiliza a menudo como un estándar interno en espectrometría de masas para la cuantificación de metoclopramida debido a sus propiedades químicas similares pero masa distinta .

Aplicaciones Científicas De Investigación

Metoclopramide-d3 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of metoclopramide.

Biology: Helps in studying the metabolic pathways and pharmacokinetics of metoclopramide.

Medicine: Used in clinical research to understand the efficacy and safety of metoclopramide in treating various conditions.

Industry: Employed in the development of new formulations and drug delivery systems.

Mecanismo De Acción

Metoclopramida-d3, al igual que metoclopramida, actúa como un antagonista del receptor de dopamina D2. Esta acción interfiere con los mecanismos centrales que crean la sensación de náuseas y estimula la contracción del esfínter esofágico inferior y la motilidad gástrica. Además, actúa como un antagonista del receptor de serotonina 5-HT3 y un agonista del receptor de 5-HT4, contribuyendo a sus efectos procinéticos .

Compuestos similares:

Domperidona: Otro antagonista del receptor de dopamina D2 utilizado para tratar las náuseas y los vómitos.

Proclorperazina: Se utiliza para indicaciones similares, pero tiene una estructura química diferente.

Ondansetrón: Un antagonista del receptor de serotonina 5-HT3 utilizado principalmente para las náuseas y los vómitos causados por la quimioterapia

Unicidad de Metoclopramida-d3: Metoclopramida-d3 es única debido a su naturaleza deuterada, lo que la convierte en un estándar interno ideal para espectrometría de masas. Esta propiedad permite una cuantificación más precisa de metoclopramida en diversas muestras, mejorando la fiabilidad de los estudios farmacocinéticos y metabólicos .

Análisis Bioquímico

Biochemical Properties

Metoclopramide-d3, like its parent compound metoclopramide, interacts with various enzymes and proteins in the body. It is known to bind to dopamine receptors in the chemoreceptor trigger zone (CTZ) in the central nervous system (CNS), thereby blocking dopamine from binding to these receptors and preventing the transmission of signals that would normally induce nausea and vomiting .

Cellular Effects

This compound affects various types of cells and cellular processes. By blocking dopamine receptors, it influences cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with dopamine receptors, leading to their inhibition. This prevents dopamine from exerting its effects, which include inducing feelings of nausea and vomiting .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, new HPLC and spectrophotometric methods have been developed for the quantification of metoclopramide, providing analysis within 5 minutes . These methods are economical, rapid, environmentally friendly, and simple .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of dopamine. It interacts with dopamine receptors, thereby influencing the overall dopamine metabolism .

Subcellular Localization

The subcellular localization of this compound is likely to be similar to that of metoclopramide, which is known to cross the blood-brain barrier and exert its effects in the CNS

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Metoclopramida-d3 implica la incorporación de átomos de deuterio en la molécula de metoclopramida. Esto se puede lograr a través de varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. Un método común implica el uso de metanol deuterado en presencia de un catalizador para reemplazar los átomos de hidrógeno por átomos de deuterio en el grupo metoxi de metoclopramida .

Métodos de producción industrial: La producción industrial de Metoclopramida-d3 sigue principios similares pero a mayor escala. El proceso implica el control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto deuterado. El uso de disolventes y reactivos deuterados se optimiza para minimizar los costes y maximizar la incorporación de átomos de deuterio .

Análisis De Reacciones Químicas

Tipos de reacciones: Metoclopramida-d3 experimenta varias reacciones químicas similares a su contraparte no deuterada. Estas incluyen:

Oxidación: Metoclopramida-d3 puede oxidarse para formar los correspondientes derivados de N-óxido.

Reducción: Las reacciones de reducción pueden convertir Metoclopramida-d3 en sus derivados de amina.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos cloro y amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos principales:

Oxidación: Derivados de N-óxido.

Reducción: Derivados de amina.

Sustitución: Benzamidas sustituidas.

4. Aplicaciones en investigación científica

Metoclopramida-d3 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como un estándar interno en espectrometría de masas para la cuantificación de metoclopramida.

Biología: Ayuda en el estudio de las vías metabólicas y la farmacocinética de metoclopramida.

Medicina: Se utiliza en investigación clínica para comprender la eficacia y la seguridad de metoclopramida en el tratamiento de diversas afecciones.

Industria: Empleado en el desarrollo de nuevas formulaciones y sistemas de administración de fármacos.

Comparación Con Compuestos Similares

Domperidone: Another dopamine D2 receptor antagonist used to treat nausea and vomiting.

Prochlorperazine: Used for similar indications but has a different chemical structure.

Ondansetron: A serotonin 5-HT3 receptor antagonist used primarily for nausea and vomiting caused by chemotherapy

Uniqueness of Metoclopramide-d3: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. This property allows for more accurate quantification of metoclopramide in various samples, enhancing the reliability of pharmacokinetic and metabolic studies .

Actividad Biológica

Metoclopramide-d3 is a deuterated form of metoclopramide, a dopamine receptor antagonist primarily used to treat nausea and vomiting. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on various research findings.

Pharmacological Profile

Mechanism of Action

this compound functions by antagonizing dopamine D2 receptors in the central nervous system (CNS) and peripheral tissues. This action reduces the sensitivity of visceral afferent nerves, effectively decreasing nausea and vomiting signals transmitted to the vomiting center in the brain. Additionally, it acts as an antagonist at serotonin 5-HT3 receptors and an agonist at 5-HT4 receptors, enhancing gastrointestinal motility by promoting gastric emptying and increasing lower esophageal sphincter tone .

Pharmacokinetics

this compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within 1-2 hours. It has a high volume of distribution (approximately 3.5 L/kg) and a half-life ranging from 4.5 to 8.8 hours in healthy adults. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2D6, and is excreted mainly through urine .

Biological Activity

Efficacy in Clinical Settings

this compound has demonstrated significant efficacy in various clinical scenarios:

- Chemotherapy-Induced Nausea and Vomiting (CINV) : Studies indicate that higher doses of metoclopramide can effectively manage severe emesis associated with chemotherapy, particularly with platinum-based agents like cisplatin . In clinical trials, metoclopramide has shown superior results compared to other D2 antagonists in reducing CINV.

- Gastroesophageal Reflux Disease (GERD) : this compound is utilized to enhance gastric motility in patients suffering from GERD by facilitating gastric emptying and reducing reflux symptoms .

- Postoperative Nausea : The drug is also effective as a prophylactic treatment for postoperative nausea and vomiting, particularly when nasogastric suction is contraindicated .

Case Studies

Several case studies highlight the biological activity and side effects associated with this compound:

- Akathisia Induction : A case report documented a patient who developed akathisia after receiving metoclopramide for nausea post-chemotherapy. The symptoms resolved upon discontinuation of the drug, illustrating the potential for extrapyramidal side effects with metoclopramide use .

- Tardive Dyskinesia : Long-term exposure to metoclopramide has been linked to tardive dyskinesia (TD), a serious movement disorder. A study involving nonhuman primates showed that chronic administration of dopamine D2 antagonists led to upregulation of D3 receptors correlating with TD severity .

- Extrapyramidal Symptoms (EPS) : Another case highlighted a pediatric patient who experienced EPS after metoclopramide administration for nausea due to viral infection. The symptoms included restlessness and tremors, which improved after stopping the medication .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Aspect | Details |

|---|---|

| Mechanism | Dopamine D2 antagonist; 5-HT3 antagonist; 5-HT4 agonist |

| Primary Uses | CINV, GERD, postoperative nausea |

| Pharmacokinetics | Absorption: rapid; Half-life: 4.5-8.8 hours; High volume of distribution |

| Side Effects | Akathisia, tardive dyskinesia, extrapyramidal symptoms |

| Clinical Implications | Effective for nausea management but requires monitoring for side effects |

Propiedades

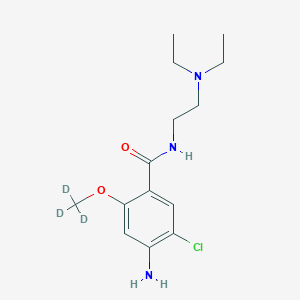

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCCN(CC)CC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503914 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216522-89-2 | |

| Record name | 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(~2~H_3_)methyloxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.